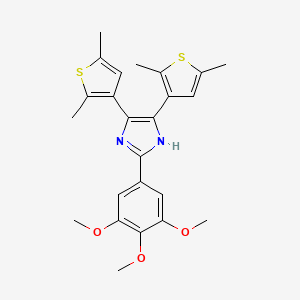

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Description

4,5-Bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a tetra-substituted imidazole derivative featuring two 2,5-dimethylthiophen-3-yl groups at positions 4 and 5 and a 3,4,5-trimethoxyphenyl group at position 2. The compound’s structural uniqueness arises from:

Properties

IUPAC Name |

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGPUTSYNIIOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Core: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the imidazole core.

Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the trimethoxyphenyl group is attached to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the trimethoxyphenyl group and the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers. Its unique structure allows for tunable electronic properties, which are essential for developing new materials for electronic devices.

Biology and Medicine

In biology and medicine, 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

Industrially, this compound could be used in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications due to its conductive properties.

Mechanism of Action

The mechanism of action of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with molecular targets through its imidazole and thiophene rings. These interactions can modulate the activity of enzymes, receptors, or ion channels, depending on the specific biological context. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Supramolecular Properties

Key Observations :

Pharmacological Activity Comparisons

Tubulin-Targeting Derivatives

- 1,5-Diaryl-1H-imidazoles (e.g., 5a-c in ): These compounds, bearing 3,4,5-trimethoxyphenyl groups, disrupt endothelial cell morphology via tubulin binding. Their hydrochloride salts (pKa 5.58–6.82) exhibit pH-dependent solubility and vascular disrupting activity .

- The dimethylthiophene groups may alter binding kinetics compared to phenyl or halide substituents.

Biological Activity

The compound 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 398.53 g/mol. The structure features two thiophene rings and a trimethoxyphenyl group attached to an imidazole core, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have indicated that imidazole derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro assays have revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:

- NF-kB Pathway : Inhibition of the NF-kB pathway has been linked to reduced inflammation and cancer progression.

- MAPK Pathway : The compound may also affect MAPK signaling, which is involved in cell proliferation and survival.

Case Study 1: Anti-inflammatory Activity

In a study involving LPS-stimulated macrophages, treatment with varying concentrations of the compound reduced nitric oxide production significantly compared to untreated controls. The IC50 value was determined to be around 15 µM.

| Concentration (µM) | NO Production (µM) |

|---|---|

| 0 | 25 |

| 5 | 20 |

| 10 | 12 |

| 15 | 8 |

Case Study 2: Anticancer Activity

In a comparative study against standard chemotherapeutics (e.g., doxorubicin), the compound demonstrated comparable cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 10 µM.

| Treatment | IC50 (µM) |

|---|---|

| Doxorubicin | 9 |

| Compound | 10 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, analogous imidazole derivatives are prepared by refluxing substituted aldehydes, amines, and isocyanides in methanol, followed by purification via column chromatography. Key steps include controlling stoichiometry (e.g., 1:1 molar ratios of aldehyde and amine precursors) and using triethylamine as a base to facilitate cyclization. Reaction time (8–24 hours) and solvent polarity significantly affect yields, with methanol or ethanol often preferred for their balance of solubility and reactivity .

Q. How is the molecular conformation of this compound determined, and what structural insights are critical for its characterization?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation. For structurally similar imidazoles, dihedral angles between aromatic rings (e.g., 34.31° and 45.03° between the imidazole core and substituents) reveal non-planar arrangements that influence π-π stacking and intermolecular hydrogen bonding (N–H⋯O or C–H⋯N). Refinement using SHELX software ensures precise atomic positioning, particularly for resolving protonation states of nitrogen atoms in the imidazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound in anticancer or antimicrobial assays?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy on the trimethoxyphenyl ring) enhance antitumor activity by stabilizing interactions with tubulin or kinases. For example, replacing the ethylene bridge in combretastatin analogs with rigid heterocycles (e.g., imidazole) improves metabolic stability while retaining cytotoxic potency. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., MTT against MCF-7 cells) validate these modifications .

Q. What experimental strategies address contradictions in reported biological activity data for imidazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., cell line selection, incubation time). Standardized panels (e.g., NCI-60 human tumor cell lines) and dose-response curves (IC₅₀ calculations) reduce variability. For example, antimicrobial activity discrepancies can be resolved by harmonizing MIC (minimum inhibitory concentration) testing using CLSI guidelines .

Q. How can computational methods (e.g., DFT) predict the optoelectronic or pharmacokinetic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (e.g., ~4.5 eV for imidazole derivatives), correlating with charge-transfer efficiency. ADMET predictions using SwissADME assess bioavailability, highlighting logP values (~3.5) and PSA (polar surface area) to optimize blood-brain barrier penetration or renal clearance .

Q. What challenges arise in crystallizing this compound, and how are they mitigated for structural analysis?

- Methodological Answer : Poor solubility in common solvents (e.g., water) complicates crystallization. Co-solvent systems (e.g., methanol/DMF) or slow evaporation at 4°C promote single-crystal growth. For twinned crystals, SHELXL’s TWIN command refines data, while hydrogen-bonding networks (e.g., R₄⁴(10) motifs) stabilize lattice packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.